2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole
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Overview
Description
2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique structure combining a pyridine ring, an octahydropyrrolo[2,3-c]pyrrole ring, and a benzothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the octahydropyrrolo[2,3-c]pyrrole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds with a benzothiazole ring are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-16-14(5-1)20-18(23-16)22-10-8-13-11-21(12-15(13)22)17-7-3-4-9-19-17/h1-7,9,13,15H,8,10-12H2 |
InChI Key |
FVVJBGZQRFIBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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